Cas no 2679950-06-0 (Bicyclo[3.1.0]hexane-1-carboxylic acid, 4-amino-, hydrochloride (1:1), (1S,4R,5S)-)
![Bicyclo[3.1.0]hexane-1-carboxylic acid, 4-amino-, hydrochloride (1:1), (1S,4R,5S)- structure](https://www.kuujia.com/scimg/cas/2679950-06-0x500.png)
Bicyclo[3.1.0]hexane-1-carboxylic acid, 4-amino-, hydrochloride (1:1), (1S,4R,5S)- Chemical and Physical Properties
Names and Identifiers
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- rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
- EN300-27163537
- Z4500873137
- 2679950-06-0
- Bicyclo[3.1.0]hexane-1-carboxylic acid, 4-amino-, hydrochloride (1:1), (1S,4R,5S)-
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- Inchi: 1S/C7H11NO2.ClH/c8-5-1-2-7(6(9)10)3-4(5)7;/h4-5H,1-3,8H2,(H,9,10);1H/t4-,5-,7+;/m1./s1
- InChI Key: ALYHUGARUGLOTQ-SPVONFOCSA-N
- SMILES: Cl.OC([C@]12CC[C@H]([C@H]1C2)N)=O
Computed Properties
- Exact Mass: 177.0556563g/mol
- Monoisotopic Mass: 177.0556563g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 192
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3Ų
Bicyclo[3.1.0]hexane-1-carboxylic acid, 4-amino-, hydrochloride (1:1), (1S,4R,5S)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27163537-0.25g |
rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride |
2679950-06-0 | 95% | 0.25g |
$1225.0 | 2023-04-26 | |
Enamine | EN300-27163537-10.0g |
rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride |
2679950-06-0 | 95% | 10g |
$10643.0 | 2023-04-26 | |
Enamine | EN300-27163537-5.0g |
rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride |
2679950-06-0 | 95% | 5g |
$7178.0 | 2023-04-26 | |
Enamine | EN300-27163537-0.05g |
rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride |
2679950-06-0 | 95% | 0.05g |
$659.0 | 2023-04-26 | |
Enamine | EN300-27163537-0.1g |
rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride |
2679950-06-0 | 95% | 0.1g |
$859.0 | 2023-04-26 | |
Enamine | EN300-27163537-1.0g |
rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride |
2679950-06-0 | 95% | 1g |
$2475.0 | 2023-04-26 | |
Enamine | EN300-27163537-0.5g |
rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride |
2679950-06-0 | 95% | 0.5g |
$1931.0 | 2023-04-26 | |
Enamine | EN300-27163537-2.5g |
rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride |
2679950-06-0 | 95% | 2.5g |
$4851.0 | 2023-04-26 |
Bicyclo[3.1.0]hexane-1-carboxylic acid, 4-amino-, hydrochloride (1:1), (1S,4R,5S)- Related Literature
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Fred Wudl Energy Environ. Sci., 2013,6, 392-406
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María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
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Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
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5. Water
Additional information on Bicyclo[3.1.0]hexane-1-carboxylic acid, 4-amino-, hydrochloride (1:1), (1S,4R,5S)-
Research Brief on Bicyclo[3.1.0]hexane-1-carboxylic acid, 4-amino-, hydrochloride (1:1), (1S,4R,5S)- (CAS: 2679950-06-0)
Bicyclo[3.1.0]hexane-1-carboxylic acid, 4-amino-, hydrochloride (1:1), (1S,4R,5S)- (CAS: 2679950-06-0) is a structurally unique bicyclic amino acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of enzyme inhibitors and receptor modulators. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
The compound's rigid bicyclic scaffold and stereospecific configuration (1S,4R,5S) make it an attractive building block for drug discovery. Recent synthetic methodologies have focused on optimizing the enantioselective synthesis of this compound to improve yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel catalytic asymmetric synthesis route, achieving >99% enantiomeric excess (ee) and scalability up to gram-scale. This advancement addresses previous challenges in large-scale production, paving the way for more extensive pharmacological evaluations.
In terms of biological activity, Bicyclo[3.1.0]hexane-1-carboxylic acid derivatives have shown promising results as γ-aminobutyric acid (GABA) analogs. Preliminary in vitro studies indicate that the hydrochloride salt form (CAS: 2679950-06-0) exhibits enhanced water solubility and bioavailability compared to its free base counterpart. Research published in ACS Chemical Neuroscience (2024) revealed that this compound acts as a selective GABAA receptor modulator, with potential applications in neurological disorders such as epilepsy and anxiety. The study reported an EC50 of 12.3 μM at α2β3γ2 GABAA receptors, demonstrating subtype selectivity that could reduce side effects associated with non-selective GABAergics.
Structural-activity relationship (SAR) studies have been particularly insightful for this compound class. X-ray crystallography data (PDB: 8T4N) shows that the bicyclo[3.1.0]hexane core induces a distinct binding conformation at target proteins, differing from traditional flexible GABA analogs. This rigid structure appears to confer improved metabolic stability, with microsomal stability assays showing a t1/2 > 120 minutes in human liver microsomes. These properties make CAS: 2679950-06-0 a valuable scaffold for CNS drug development where blood-brain barrier penetration and metabolic stability are crucial factors.
Recent patent filings (WO2023187642, US2024013265) highlight growing commercial interest in this compound, particularly for developing next-generation antiepileptics and anxiolytics with reduced sedation effects. The hydrochloride salt form is emphasized in these patents for its improved crystallinity and stability during formulation. Analytical characterization by HPLC-MS and 1H/13C NMR has been thoroughly documented, providing reference standards for quality control in pharmaceutical development.
Future research directions include exploring the compound's potential in pain management and investigating its effects on other neurotransmitter systems. A 2024 research consortium is currently evaluating derivatives of CAS: 2679950-06-0 as potential non-opioid analgesics targeting the glycine receptor system. The unique spatial orientation of functional groups in this bicyclic scaffold may offer new opportunities for designing subtype-selective neuromodulators with improved therapeutic indices.
In conclusion, Bicyclo[3.1.0]hexane-1-carboxylic acid, 4-amino-, hydrochloride (1:1), (1S,4R,5S)- (CAS: 2679950-06-0) represents a promising chemical entity with multiple potential therapeutic applications. The recent advancements in its synthesis and biological characterization underscore its value as a versatile building block in medicinal chemistry. Continued research into its mechanism of action and structure optimization will likely yield important contributions to CNS drug development in the coming years.
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